molecular formula C12H18Cl2N4 B1399879 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride CAS No. 1379527-04-4

4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride

Cat. No.: B1399879
CAS No.: 1379527-04-4
M. Wt: 289.2 g/mol
InChI Key: LKYCKGIWRDIZIY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridines . It is used as an intermediate in the preparation of Telcagepant (MK-0974), a calcitonin gene-related peptide receptor antagonist used for the treatment of migraines .


Synthesis Analysis

The synthesis of this compound involves the design, synthesis, and evaluation of compounds belonging to a novel series of 2-methyl-1H-imidazo quinoline scaffold derivatives as PI3K/mTOR dual inhibitors . The yield and melting point of the synthesized compound can be determined using 1H NMR and 13C-NMR .


Molecular Structure Analysis

The molecular structure of this compound is confirmed by modern analytical techniques like IR, 1H-NMR, 13C-NMR, and ESI-MM MS analysis . The InChI code for this compound is 1S/C12H16N4.2ClH/c1-9-15-12-11 (3-2-6-14-12)16 (9)10-4-7-13-8-5-10;;/h2-3,6,10,13H,4-5,7-8H2,1H3;2*1H .


Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foreground their medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .


Physical and Chemical Properties Analysis

The physical form of this compound is solid, with a melting point of 190 - 195°C . The molecular weight is 289.21 .

Scientific Research Applications

Antipsychotic Potential

The compound has been researched for its potential antipsychotic properties. Tashiro, Horii, and Fukuda (1989) synthesized derivatives of this compound and evaluated them using an antiapomorphine test in mice. Some derivatives demonstrated significant antagonistic activity, suggesting potential usefulness as antipsychotic drugs (Tashiro, Horii, & Fukuda, 1989).

Gastroprotective and Antiulcer Activity

Loriga et al. (1992) prepared compounds with the imidazo[4,5-b]pyridine structure to evaluate their anti-ulcer and gastroprotective activity. Some compounds exhibited activity superior to that of omeprazole, a widely used antiulcer medication (Loriga et al., 1992).

Modulation of GABAA Receptors

Grunwald et al. (2006) synthesized a series of imidazolones and pyrrolones, including derivatives of the subject compound, to test their anxiolytic properties through modulation of GABAA receptors. Some derivatives showed considerable pharmacological activity without the typical side effects associated with benzodiazepine receptor agonists (Grunwald et al., 2006).

5-HT3 Receptor Antagonism

Ohta et al. (1996) synthesized a series of fused imidazole derivatives, including the compound , to evaluate them as 5-HT3 receptor antagonists, which could be useful for treating irritable bowel syndrome (IBS) and chemotherapy-associated nausea and vomiting. N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide was identified as the most potent compound in this series (Ohta et al., 1996).

MCH1R Antagonistic Activity

Kishino et al. (2009) identified and evaluated a series of imidazo[1,2-a]pyridine derivatives for their MCH1R binding and antagonistic activity. Introduction of a methyl substituent at the 3-position of imidazo[1,2-a]pyridine significantly improved MCH1R affinity, indicating potential for the treatment of conditions related to MCH1R (Kishino et al., 2009).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

Imidazopyridines have shown potential in various therapeutic areas, including the central nervous system, digestive system, cancer, and inflammation . They have the ability to influence many cellular pathways, making them a promising area for future research .

Biochemical Analysis

Biochemical Properties

4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. It has been found to interact with enzymes such as GABA A receptor positive allosteric modulators, proton pump inhibitors, and aromatase inhibitors . These interactions are essential for the compound’s ability to influence various biochemical pathways, including those involved in the central nervous system, digestive system, and cancer .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It modulates the activity of GABA A receptors, which are critical for neurotransmission in the central nervous system . Additionally, it affects the expression of genes involved in inflammation and cancer, thereby altering cellular metabolism and promoting or inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an allosteric modulator of GABA A receptors, enhancing their activity and influencing neurotransmission . The compound also inhibits enzymes such as proton pumps and aromatase, leading to changes in cellular pH and hormone levels . These molecular interactions result in significant alterations in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of temporal dynamics in its biochemical analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of neurotransmission and inhibition of cancer cell proliferation . At higher doses, it can induce toxic or adverse effects, including disruptions in cellular metabolism and organ function . These dosage-dependent effects underscore the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmission, hormone synthesis, and cellular pH . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biochemical activity, as it influences the concentration and availability of the compound at target sites.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate cellular sites, thereby enhancing its therapeutic potential .

Properties

IUPAC Name

2-methyl-1-piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1-9-15-12-11(3-2-6-14-12)16(9)10-4-7-13-8-5-10;;/h2-3,6,10,13H,4-5,7-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYCKGIWRDIZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CCNCC3)C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride
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4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride
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4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride
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4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride
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4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride
Reactant of Route 6
4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride

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